molecular formula C21H18N4OS B2859167 3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111260-31-1

3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No. B2859167
M. Wt: 374.46
InChI Key: ULDIRWINBAVMTF-UHFFFAOYSA-N
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Description

The compound’s name suggests it is a pyridazine derivative with a 1,2,4-oxadiazole and a methylphenyl group attached. Pyridazine is a basic aromatic ring, and 1,2,4-oxadiazole is a heterocyclic compound.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, followed by the introduction of the 1,2,4-oxadiazole and methylphenyl groups. The exact methods would depend on the specific reactions used.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the compound’s structure.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could be done through experimental studies or computational chemistry.



Physical And Chemical Properties Analysis

This could involve determining the compound’s melting point, boiling point, solubility, and other physical and chemical properties.


Scientific Research Applications

Antimicrobial Applications

Heterocyclic compounds, including those related to "3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine," have been synthesized and evaluated for their antibacterial activity. For instance, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown promise as antibacterial agents, with several compounds exhibiting high activities against bacterial strains (Azab, Youssef, & El-Bordany, 2013). Additionally, studies on the synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have also highlighted their potential antimicrobial efficacy (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anti-Inflammatory and Analgesic Applications

The exploration of heterocyclic derivatives for their anti-inflammatory and analgesic properties has been a focus of recent research. For example, aromatic sulfonamide derivatives have been synthesized and evaluated, demonstrating significant anti-inflammatory and analgesic activities, comparable to reference drugs like celecoxib, and exhibiting a safe profile for the gastrointestinal tract (Abbas, Abdel-Karim, Ahmed, Eweas, & El-Awdan, 2016).

Herbicidal Applications

Compounds related to "3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine" have been investigated for their herbicidal activities. The synthesis and evaluation of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have revealed that some compounds can completely inhibit chlorophyll at very low concentrations and exhibit herbicidal activities comparable or superior to commercial bleaching herbicides (Xu et al., 2008).

Synthetic Pathways for Heterocyclic Compounds

Research has also focused on developing novel synthetic pathways for creating heterocyclic compounds with potential applications in medicinal chemistry. For instance, the synthesis and reactivity of 4-nitrophenyl-1-piperidinostyrene leading to pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives have been studied, demonstrating the versatility of these pathways for generating pharmacologically relevant compounds (Abdallah, Salaheldin, & Radwan, 2007).

Safety And Hazards

Safety data would likely come from experimental studies. The compound’s reactivity and potential toxicity would be important factors to consider.


Future Directions

Future research could involve further studying the compound’s properties, developing new synthesis methods, or exploring its potential uses.


properties

IUPAC Name

3-(4-methylphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-14-3-7-16(8-4-14)18-11-12-20(24-23-18)27-13-19-22-21(25-26-19)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDIRWINBAVMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

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